molecular formula C9H9NO2 B1253348 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one CAS No. 56469-02-4

5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one

Cat. No. B1253348
CAS RN: 56469-02-4
M. Wt: 163.17 g/mol
InChI Key: CMNQIVHHHBBVSC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one typically involves a multi-step process starting from isoquinoline. Huang Wei-yi (2006) reported a three-step synthesis process where isoquinoline undergoes sulfonation, followed by hydroxylation and hydrogenation to yield 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one with an overall yield of 47.6%. The process demonstrates the compound's accessibility through relatively straightforward chemical reactions, utilizing common reagents and catalysts like sulfuric acid, sodium hydroxide, potassium hydroxide, and palladium on carbon (Pd/C) (Huang Wei-yi, 2006).

Molecular Structure Analysis

The molecular structure of 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one has been determined through various spectroscopic methods, including ^1H NMR and mass spectrometry (MS). These analyses confirm the presence of the hydroxy group at the 5-position and the saturation of the 3,4-positions in the isoquinoline ring, providing insights into the compound's reactivity and potential for further functionalization.

Chemical Reactions and Properties

5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one participates in various chemical reactions, demonstrating its versatility as a synthetic intermediate. Renzhi Liu et al. (2019) explored its capability to undergo radical 6-endo aza-cyclization, showcasing its potential in synthesizing complex heterocycles under copper-catalyzed conditions. This property highlights its utility in constructing diverse molecular architectures for potential applications in medicinal chemistry and material science (Renzhi Liu et al., 2019).

Scientific Research Applications

  • Antioomycete Activity
    • Field : Plant Disease Management
    • Application : This compound is used as a bioactive natural scaffold for plant disease management . Derivatives of this compound were synthesized using the Castagnoli–Cushman reaction .
    • Method : The synthesized derivatives were tested for their antioomycete activity against Pythium recalcitrans .
    • Results : The results indicated that their antioomycete activity against Pythium recalcitrans was superior . Compound I23 showed the highest in vitro potency against P. recalcitrans with an EC 50 value of 14 μM .

Additionally, 1,3-oxazines, which have a wide variety of biological activities, and naphthoquinone scaffolds, which exhibit several biological responses such as antithrombotic, apoptosis and lipoxygenase inhibitors, might be of interest .

properties

IUPAC Name

5-hydroxy-3,4-dihydro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-8-3-1-2-7-6(8)4-5-10-9(7)12/h1-3,11H,4-5H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMNQIVHHHBBVSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20530894
Record name 5-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20530894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one

CAS RN

56469-02-4
Record name 5-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20530894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-hydroxy-1,2,3,4-tetrahydroisoquinolin-1-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of 10.0 g (62.0 mmol) of 1,5-dihydroxyisoquinoline in 500 ml of HOAc and 2 g of 20% Pd-C was hydrogenated at room temperature until the required amount of hydrogen was absorbed. The solution was filtered and concentrated. The resulting solid was recrystallized from water (200 ml) to give 8.74 g (86%) of product; mp 195°-198°.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
86%

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